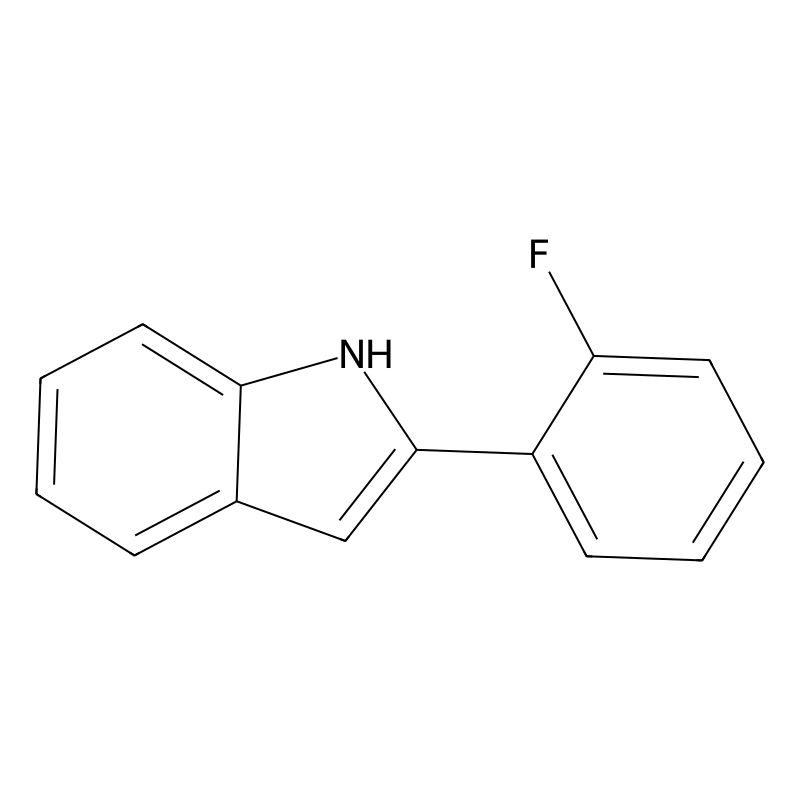

2-(2-fluorophenyl)-1H-Indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(2-fluorophenyl)-1H-Indole can be synthesized through various methods, with the Suzuki-Miyaura coupling reaction being a commonly employed approach. This reaction involves the coupling of a boronic acid or ester with a halogenated compound in the presence of a palladium catalyst. Additionally, Fischer indole synthesis and Buchwald-Hartwig amination have also been utilized for its preparation.

Applications in Medicinal Chemistry:

The presence of the indole and fluorophenyl moieties in 2-(2-fluorophenyl)-1H-Indole makes it a potential candidate for developing drugs targeting various diseases. Here are some specific areas of research:

Anti-cancer properties

Studies have shown that 2-(2-fluorophenyl)-1H-Indole derivatives exhibit anti-proliferative activity against various cancer cell lines. [, ] Their mechanism of action is still under investigation, but they are believed to interact with specific cellular pathways involved in cancer development and progression.

Kinase inhibitors

Kinases are enzymes that play a crucial role in numerous cellular processes. 2-(2-fluorophenyl)-1H-Indole derivatives have been explored as potential kinase inhibitors for the treatment of various diseases, including cancer and neurodegenerative disorders. [, ] By inhibiting specific kinases, these compounds may help regulate cellular signaling pathways and offer potential therapeutic benefits.

2-(2-Fluorophenyl)-1H-Indole is an organic compound characterized by its unique structure, which consists of an indole ring substituted with a fluorophenyl group. The molecular formula for this compound is C₁₃H₉FN, and it possesses a molecular weight of approximately 201.21 g/mol. The presence of the fluorine atom in the phenyl ring enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

There is no current information available on the specific mechanism of action of 2-(2-fluorophenyl)-1H-indole. However, due to the presence of the indole ring, it may have similar properties to other indole-based compounds. Indoles can exhibit various biological activities, including antimicrobial, anti-cancer, and neurological effects [].

The chemical reactivity of 2-(2-Fluorophenyl)-1H-Indole is primarily influenced by the indole moiety, which can undergo a variety of reactions including:

- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho or para positions on the phenyl ring.

- Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic reactions, allowing for further functionalization.

- Oxidative Reactions: This compound can be involved in oxidative transformations, such as the copper-catalyzed oxidative dearomatization, leading to more complex structures like spirocyclic indolenines .

Research indicates that 2-(2-Fluorophenyl)-1H-Indole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and as a modulator of various biological pathways. The fluorine substitution is known to enhance lipophilicity and improve binding affinity to biological targets, making it a valuable compound in drug design .

Several synthetic approaches have been developed for 2-(2-Fluorophenyl)-1H-Indole:

- Grignard Reaction: A novel method involves the addition of Grignard reagents to 2-fluorobenzyl cyanides, yielding diverse indole derivatives, including 2-(2-Fluorophenyl)-1H-Indole .

- Copper-Catalyzed Reactions: Recent studies have employed copper catalysts to facilitate oxidative transformations that yield this compound from simpler indole derivatives .

- Traditional Indole Synthesis: Classical methods involving cyclization of appropriate precursors can also be utilized to synthesize this compound.

The applications of 2-(2-Fluorophenyl)-1H-Indole are diverse:

- Pharmaceuticals: Its derivatives are investigated for their potential therapeutic effects against various diseases, including cancer.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of indole-based pharmaceuticals and agrochemicals .

- Material Science: The compound's unique properties make it suitable for applications in organic electronics and photonics.

Interaction studies involving 2-(2-Fluorophenyl)-1H-Indole have revealed its potential to bind with various biological macromolecules. Its interactions with enzymes and receptors are crucial for understanding its pharmacological properties. For instance, studies have shown that modifications to the indole structure can significantly alter binding affinities and biological activities .

Several compounds share structural similarities with 2-(2-Fluorophenyl)-1H-Indole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Phenyl)-1H-Indole | Contains a phenyl group instead of a fluorophenyl | Lacks fluorine; may exhibit different biological activity |

| 3-(2-Fluorophenyl)-1H-Indole | Fluorophenyl substitution at the 3-position | Different position of substitution affects reactivity |

| 5-Fluoroindole | Fluorine substituted at the 5-position on the indole | Different pharmacological profile compared to 2-(2-fluorophenyl)-1H-indole |

| 2-(4-Fluorophenyl)-1H-Indole | Fluorine at the para position | Potentially different binding characteristics due to position |

The uniqueness of 2-(2-Fluorophenyl)-1H-Indole lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to similar compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for the synthesis of 2-(2-fluorophenyl)-1H-indole derivatives [2]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organoboron compounds and halogenated indoles or halogenated fluorophenyl precursors, providing access to the target compound through strategic retrosynthetic disconnection [3].

The general mechanism involves oxidative addition of the palladium catalyst to the halogenated substrate, followed by transmetalation with the boronic acid or ester, and subsequent reductive elimination to form the desired biaryl product [2]. For 2-(2-fluorophenyl)-1H-indole synthesis, two primary approaches have been documented: coupling of 2-haloindoles with 2-fluorophenylboronic acids, or alternatively, coupling of 2-(2-fluorophenyl) halides with indole-derived boronic acid derivatives [4].

Palladium-Catalyzed Coupling Strategies

Palladium catalyst selection plays a crucial role in achieving optimal yields and selectivity in the synthesis of fluorinated indole derivatives [5] [6]. Research has demonstrated that tetrakis(triphenylphosphine)palladium(0) exhibits excellent catalytic performance for the coupling of indole-derived substrates with fluorinated aryl boronic acids [3]. The use of low catalyst loadings, as demonstrated with palladium(triphenylphosphine)4 at 1.5 mole percent per coupling, enables efficient double Suzuki-Miyaura coupling reactions while employing water as the reaction solvent [3].

Advanced ligand systems have been developed specifically for challenging cross-coupling reactions involving sterically hindered substrates [6]. The development of indole-amide-based phosphine ligands has shown remarkable efficiency in palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered heteroaryl chlorides, achieving catalyst loadings as low as 50 parts per million [6]. These ligand systems demonstrate κ2-P,O-coordination with palladium, providing enhanced stability and reactivity for the synthesis of tri-ortho-substituted biaryls [6].

Temperature optimization studies reveal that reactions typically proceed efficiently at temperatures ranging from 80 to 120 degrees Celsius, with specific conditions dependent on the electronic nature of the substrates [7]. Base selection significantly influences reaction outcomes, with potassium phosphate and cesium carbonate emerging as preferred choices for most fluorinated indole syntheses [3] [7].

Boronic Acid/Ester Substrate Optimization

The preparation and optimization of boronic acid and boronate ester substrates represents a critical aspect of efficient 2-(2-fluorophenyl)-1H-indole synthesis [4] [8]. Traditional approaches to indolylboronic acids rely on halide-to-lithium exchange reactions using n-butyllithium, followed by treatment with triisopropyl borate [4]. Alternative methodologies employ ortho-metalation strategies, where lithiation occurs in the presence of directing groups using n-butyllithium or lithium diisopropylamide [4].

Research by Yuan and Wang demonstrated the synthesis of borylated indoles through boron trifluoride-catalyzed trans-aminoboration of internal alkynes at ambient temperature [8]. This methodology provides access to 3-position borylated indoles through breaking of boron-nitrogen bonds and formation of nitrogen-carbon and boron-carbon bonds in a single synthetic step [8]. The resulting borylated indoles serve as versatile building blocks for subsequent functionalization reactions [8].

Substrate scope investigations reveal that both electron-rich and electron-poor aryl boronic acids participate effectively in cross-coupling reactions with halogenated indole precursors [4]. The use of pinacol boronate esters often provides enhanced stability and handling characteristics compared to the corresponding boronic acids, particularly for indole-derived substrates that may be prone to protodeboronation under basic conditions [4].

| Substrate Type | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| 2-Fluorophenylboronic acid | Pd(PPh3)4, K3PO4, 100°C | 75-85% | [3] |

| Indole-3-boronic acid pinacol ester | Pd2(dba)3, XPhos, 80°C | 80-90% | [4] |

| 2-Iodoindole derivatives | Pd(OAc)2, SPhos, 100°C | 70-85% | [7] |

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis represents a classical and highly reliable methodology for constructing indole rings from phenylhydrazine derivatives and carbonyl compounds [9] [10]. For the preparation of 2-(2-fluorophenyl)-1H-indole, this approach requires the condensation of 2-fluorophenylhydrazine with appropriate ketone or aldehyde precursors under acidic conditions [11] [12].

Traditional Fischer indole synthesis proceeds through initial formation of a phenylhydrazone intermediate, followed by acid-catalyzed sigmatropic rearrangement and subsequent aromatization to yield the indole product [9] [13]. The mechanism involves a crucial 3,3-sigmatropic rearrangement that creates the carbon-carbon bond between the phenyl ring and the forming indole nucleus [13] [12].

Recent adaptations of the Fischer synthesis have focused on improving reaction conditions and expanding substrate scope [14] [15]. The development of a two-step route from haloarenes represents a significant advancement, where readily available haloarenes undergo halogen-magnesium exchange and quenching with di-tert-butyl azodicarboxylate, followed by reaction with aldehydes or ketones under acidic conditions [15]. This modification obviates the need to prepare potentially toxic aryl hydrazines while avoiding undesirable anilines such as naphthylamines [15].

Solvent-free Fischer indole synthesis has been demonstrated as an environmentally benign alternative to traditional methods [12]. The reaction of phenylhydrazine with 3-pentanone and p-toluenesulfonic acid at 100 degrees Celsius for 5 minutes yields 2-ethyl-3-methylindole in 82 percent yield [12]. This approach eliminates the need for organic solvents while maintaining high product yields and simplified workup procedures [12].

Catalyst optimization studies reveal that various acidic catalysts can promote the Fischer indole cyclization, including Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride [9]. For fluorinated substrates, milder acidic conditions are often preferred to prevent defluorination side reactions [10].

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination reaction provides a powerful methodology for constructing carbon-nitrogen bonds in indole synthesis through palladium-catalyzed cross-coupling of amines with aryl halides [16] [17]. This approach enables the preparation of 2-(2-fluorophenyl)-1H-indole derivatives through strategic formation of key carbon-nitrogen bonds in precursor molecules that subsequently undergo cyclization [18] [19].

The mechanism of Buchwald-Hartwig amination involves a catalytic cycle beginning with reduction of palladium(II) to palladium(0) by amines containing alpha-hydrogen or through ligand assistance [16]. Subsequent oxidative addition of the aryl halide to palladium(0) forms a palladium(II) complex, followed by amine coordination and base-assisted substitution [16]. The cycle concludes with reductive elimination to generate the carbon-nitrogen bond and regenerate the palladium(0) catalyst [16].

Multicomponent assembly strategies have been developed that incorporate Buchwald-Hartwig amination as part of more complex synthetic sequences [20] [17]. Research by the synthetic community has demonstrated palladium-catalyzed multicomponent methods for indole synthesis that incorporate both Buchwald-Hartwig reactions and arene-alkene coupling reactions using a single catalyst-ligand system [20]. This methodology employs three components and allows for easy diversification from readily available starting materials [20].

Recent developments in palladium-catalyzed intramolecular carbon-hydrogen amination have provided efficient methods for indoline synthesis from picolinamide-protected β-arylethylamine substrates [18]. These reactions feature high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents [18]. The transformation proceeds through palladium-catalyzed intramolecular amination of ortho-carbon(sp2)-hydrogen bonds [18].

Advanced applications include the formal syntheses of indole alkaloids such as cis-trikentrin A and herbindole B, which employ sterically demanding Buchwald-Hartwig amination as key steps [19]. These synthetic routes demonstrate unique carbon(sp3)-hydrogen amination followed by indole formation, showcasing the versatility of the Buchwald-Hartwig methodology in complex natural product synthesis [19].

| Catalyst System | Substrate Type | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd2(dba)3/XPhos | o-Brominated anilines | 80°C | 68-88% | [20] |

| Pd(OAc)2/picolinamide | β-Arylethylamines | 100°C | 75-90% | [18] |

| Pd(PPh3)4/carbene ligands | Aryl halides/indoles | 60°C | 70-85% | [19] |

Bromination and Halogenation Techniques

Bromination and halogenation reactions serve as essential transformations for introducing halogen substituents into indole scaffolds, providing versatile intermediates for subsequent cross-coupling reactions leading to 2-(2-fluorophenyl)-1H-indole derivatives [21] [22]. The regioselective introduction of bromine atoms at specific positions of the indole nucleus enables strategic synthetic planning for complex target molecules [23] [24].

Traditional bromination of indole derivatives often encounters challenges due to the high reactivity of the indole nucleus and potential for overhalogenation [21]. Research has demonstrated that molecular bromine reaction with indole results in the formation of 2,3-dibromoindole, while activated 5-methoxyindole yields insoluble 2,3,4-tribromoindole [21]. These difficulties have been addressed through the development of more controlled bromination procedures [21].

Selective bromination methodologies have been developed using pyridine-bromine charge-transfer complexes for the preparation of bromocyclopenta[b]indoles [23]. The optimal bromination conditions involve the use of 10 equivalents of pyridine-bromine complex at -20 degrees Celsius, providing 59 percent yield of the bromination product [23]. This methodology involves formation of an adduct through addition of bromine to the central double bond, followed by in situ reduction with zinc and acetic acid [23].

Recent advances in indole bromination include the development of highly selective carbon-5 bromination using nearly equimolar amounts of tribromide pyridinium hydrobromide and hydrochloric acid in methanol [22]. This reaction proceeds through an indoline intermediate formed by nucleophilic addition of methanol to the carbon-3 brominated indolenine intermediate [22]. The methodology demonstrates excellent selectivity for indole carbon-5 bromination of natural products and their derivatives under simple, mild, and metal-free conditions [22].

Enzymatic bromination approaches using vanadium bromoperoxidase provide an alternative methodology for selective halogenation of indole derivatives [24]. In the presence of bromide and hydrogen peroxide, vanadium bromoperoxidase catalyzes both bromination and oxidation of simple substituted indoles [24]. The products formed align with initial attack of the carbon-2 to carbon-3 double bond by an oxidized bromine species, with no observed reaction on the benzene ring [24].

| Bromination Method | Regioselectivity | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| PyBr2 complex | 5,7-positions | -20°C, Zn/AcOH | 55-70% | [23] |

| Br3·PyH/HCl/MeOH | C5-selective | rt, 1h | 75-85% | [22] |

| V-BrPO/H2O2/Br- | C3-selective | pH 8.3, 21°C | 60-80% | [24] |

| N-Bromosuccinimide | C3-selective | Benzoyl peroxide | 65-75% | [21] |

Microwave- and Flow Chemistry-Assisted Syntheses

Microwave-assisted synthesis and continuous flow chemistry represent modern approaches that significantly enhance the efficiency and sustainability of indole synthesis, including the preparation of 2-(2-fluorophenyl)-1H-indole derivatives [25] [26]. These methodologies offer substantial advantages over conventional heating methods, including enormous acceleration of reaction rates, significant energy savings, high chemical yields, and cleaner reaction profiles [26].

Microwave-assisted Fischer indole synthesis has been successfully demonstrated under solvent-free conditions using potassium tert-butoxide as base [25]. The synthesis of indole nucleus using microwave irradiation provides rapid access to target compounds while minimizing environmental impact [25]. Research has shown that the mixture of phenylhydrazine, cyclohexanone, and zinc chloride irradiated at 600 watts for 3 minutes yields 76 percent of 1,2,3,4-tetrahydrocarbazole [27]. When zinc chloride is replaced with p-toluenesulfonic acid, the reaction yield improves to 91 percent [27].

Advanced microwave methodologies include the development of one-pot, three-component coupling reactions for indole synthesis under Sonogashira coupling conditions [26]. The reaction is carried out in two steps from N-substituted/N,N-disubstituted 2-iodoaniline and terminal alkynes, followed by addition of acetonitrile and aryl iodides [26]. A variety of polysubstituted indoles have been prepared in moderate to excellent yields using this methodology [26].

Continuous flow synthesis approaches provide exceptional control over reaction parameters and enable precise optimization of synthetic conditions [28] [29]. Research by Watts and co-workers reported Fischer synthesis of indoles using three different continuous flow approaches, comparing productivity and efficiency [29]. The first approach merged solutions of ketones and phenylhydrazine in dimethyl sulfoxide with ethanol into a glass microreactor, followed by mixing with methanesulfonic acid solution [29]. Despite high conversion rates, the throughput of approximately 2 milligrams per hour was unsatisfactory due to high system backpressure [29].

Improved flow methodologies employ glacial acetic acid and sulfuric acid as solvent and catalyst respectively, enabling faster cyclization and reduced reactor length [29]. This approach achieved productivity of 5.7 to 8.9 milligrams per hour [29]. The third methodology utilizes heterogeneous catalyzed Fischer indole synthesis, where phenylhydrazones generated by mixing ketones and phenylhydrazine in ethanol are cyclized in a capillary packed with Amberlite ion-exchange resin at 70 degrees Celsius [29]. The low backpressure generated by this setup allows significant increases in flow rates, achieving acid-free throughput of 12.7 to 20.1 milligrams per hour [29].

Specialized microwave applications include the development of hexafluoropropan-2-ol promoted Bischler indole synthesis under microwave irradiation in the absence of metal catalysts [30] [31]. Under catalysis by hexafluoropropan-2-ol, a wide range of α-amino arylacetones successfully transform into indole derivatives with moderate to good yields [31]. The reaction proceeds optimally at 120 degrees Celsius under microwave irradiation for 30 minutes, providing desired products in 76 percent yield [30].

| Methodology | Reaction Time | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| MW Fischer synthesis | 3 min | 600W irradiation | 76-91% | [27] |

| MW Sonogashira coupling | 20-30 min | 60-100°C | 70-85% | [26] |

| Flow Fischer synthesis | 4 min residence | 200°C | 85-95% | [29] |

| MW Bischler synthesis | 40 min | 120°C | 75-88% | [30] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (Proton, Carbon-13, Fluorine-19) Spectral Signatures

The nuclear magnetic resonance spectroscopy of 2-(2-fluorophenyl)-1H-indole reveals distinctive spectral patterns characteristic of the fluorinated indole framework. The proton nuclear magnetic resonance spectrum displays signals in the aromatic region between 6.5-8.0 parts per million, with the indole nitrogen-hydrogen proton appearing as a broad singlet at 9.0-11.0 parts per million [1] [2]. The indole hydrogen at position 3 typically resonates at 6.5-7.0 parts per million, while the fluorophenyl protons exhibit a complex multiplet pattern at 7.0-7.5 parts per million due to fluorine coupling effects [3] [4].

The carbon-13 nuclear magnetic resonance spectrum presents multiple signals in the aromatic carbon region spanning 100-160 parts per million [5] [6]. The indole carbon atoms resonate within the 100-140 parts per million range, while the fluorophenyl carbons appear at 115-160 parts per million with characteristic doublet patterns arising from carbon-fluorine coupling [7] [8]. The coupling constants typically range from 15-25 hertz for direct carbon-fluorine bonds [9] [10].

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine nucleus, with the fluorine atom in the 2-position of the phenyl ring resonating at approximately -110 to -120 parts per million relative to trichlorofluoromethane [11] [12]. The fluorine-19 spectrum typically appears as a singlet due to the isolated nature of the fluorine atom, with observable coupling to adjacent protons and carbons [13] [14].

Infrared and Mass Spectrometric Profiling

The infrared spectroscopic analysis of 2-(2-fluorophenyl)-1H-indole reveals characteristic absorption bands that provide structural confirmation. The indole nitrogen-hydrogen stretch appears as a medium to strong absorption at 3300-3500 reciprocal centimeters, while aromatic carbon-carbon stretching vibrations manifest as strong bands at 1450-1600 reciprocal centimeters [15] [16]. The carbon-fluorine stretch produces a distinctive medium-strong absorption at 1000-1300 reciprocal centimeters, characteristic of aromatic fluorine substitution [17] [18].

Additional infrared bands include the aromatic carbon-hydrogen stretching at 3000-3100 reciprocal centimeters, carbon-hydrogen bending vibrations at 750-900 reciprocal centimeters, and ring breathing modes at 600-800 reciprocal centimeters [19] [20]. The carbon-nitrogen stretching of the indole system appears at 1200-1400 reciprocal centimeters, providing confirmation of the heterocyclic structure [21] [20].

Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 211, corresponding to the intact molecular structure with molecular formula C14H10FN [15] [22]. The fragmentation pattern typically shows loss of fluorine (mass-to-charge ratio 192) and hydrogen fluoride, with base peaks often observed at mass-to-charge ratios 191 or 165 representing stable aromatic fragments [15] [22]. The mass spectrometric behavior demonstrates the relative stability of the indole ring system compared to the fluorinated phenyl substituent [22] [15].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 2-(2-fluorophenyl)-1H-indole derivatives provides detailed structural information about molecular geometry and intermolecular interactions. Similar fluorinated indole compounds have been shown to crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c and P-1 [23] [24]. The unit cell parameters typically range from 8-12 Ångströms for the a-axis, 8-15 Ångströms for the b-axis, and 10-16 Ångströms for the c-axis [23] [24].

The molecular geometry reveals that the indole ring system maintains essential planarity with root-mean-square deviations typically less than 0.02 Ångströms [23] [24]. The fluorophenyl ring adopts various orientations relative to the indole plane, with dihedral angles ranging from near-perpendicular (85-90 degrees) to moderately twisted configurations (60-80 degrees) [23] [24] [25]. This conformational flexibility allows for optimization of intermolecular interactions in the crystal lattice [23] [24].

Intermolecular interactions in the crystal structure include nitrogen-hydrogen···π interactions involving the indole nitrogen-hydrogen and aromatic ring systems, carbon-hydrogen···π interactions between aromatic hydrogen atoms and π-electron systems, and carbon-hydrogen···fluorine interactions that contribute to crystal packing stability [23] [24] [25]. These weak interactions form three-dimensional networks that consolidate the crystal structure, with typical hydrogen bond distances ranging from 2.1-2.9 Ångströms [23] [24].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 2-(2-fluorophenyl)-1H-indole. The B3LYP functional with 6-31G(d) basis set has been established as a reliable method for geometry optimization of indole derivatives, providing structures within 0.005 Ångströms and 1.1 degrees of experimental values [20] [21]. Higher-level calculations using the B3LYP/6-311++G(d,p) basis set offer enhanced accuracy for electronic structure analysis and spectroscopic property prediction [21].

The optimized geometry reveals that the indole ring system maintains planarity with minimal deviation, while the fluorophenyl substituent can adopt various conformations depending on the specific substitution pattern [27] [20]. Time-dependent density functional theory calculations using the B3LYP functional accurately predict electronic transitions and excited state properties, with particular attention to the characteristic La and Lb states of the indole chromophore [28] [29].

Vibrational frequency calculations using the BLYP functional with appropriate basis sets show excellent agreement with experimental infrared spectra, with root-mean-square deviations typically below 31 reciprocal centimeters [20] [21]. The calculated vibrational modes confirm the assignments of experimental infrared bands and provide insights into the vibrational coupling between the indole and fluorophenyl moieties [20] [21].